molecular formula C14H18BrNO2 B12293074 N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide

N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide

Cat. No.: B12293074
M. Wt: 312.20 g/mol
InChI Key: FCIPPXPPFSLFJC-UHFFFAOYSA-N
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Description

(S)-N-[2-(5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL)ETHYL]PROPANAMIDE is a complex organic compound that features a brominated indenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-(5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL)ETHYL]PROPANAMIDE typically involves multiple steps:

    Bromination: The starting material, 2,3-dihydro-1H-inden-1-one, undergoes bromination to introduce the bromine atom at the 5-position.

    Reduction: The brominated product is then reduced to form the corresponding 2,3-dihydro-6-hydroxy-1H-inden-1-yl intermediate.

    Amidation: The final step involves the reaction of the intermediate with (S)-2-aminoethyl propanoate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-(5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrogenated indenyl compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-[2-(5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL)ETHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-N-[2-(5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile
  • 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Uniqueness

(S)-N-[2-(5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL)ETHYL]PROPANAMIDE is unique due to its specific combination of a brominated indenyl group and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIPPXPPFSLFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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